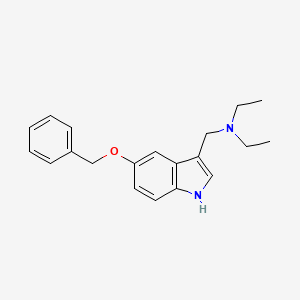
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine: is a synthetic compound belonging to the indole class of chemicals This compound is structurally characterized by an indole core substituted with a phenylmethoxy group at the 5-position and a diethylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Amination: The diethylamino group is then introduced at the 3-position of the indole ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactions: Conducting the substitution and amination reactions in large reactors.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The phenylmethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar psychoactive properties.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-diethyltryptamine: A compound with structural similarities and comparable effects.
Uniqueness
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenylmethoxy group and a diethylamino group at specific positions on the indole ring differentiates it from other similar compounds.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-ethyl-N-[(5-phenylmethoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C20H24N2O/c1-3-22(4-2)14-17-13-21-20-11-10-18(12-19(17)20)23-15-16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3 |
InChI Key |
DUSLFZUJBGDPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
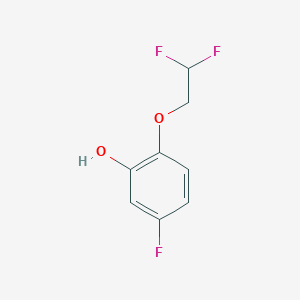
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

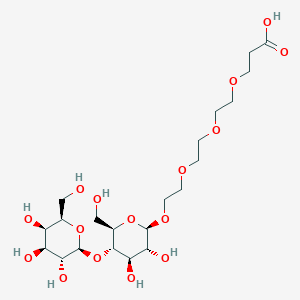
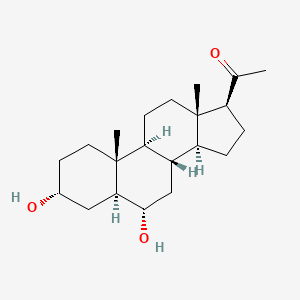
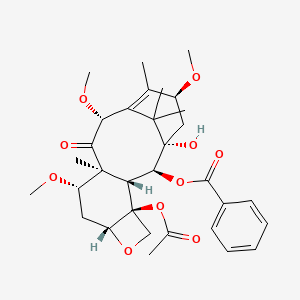
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
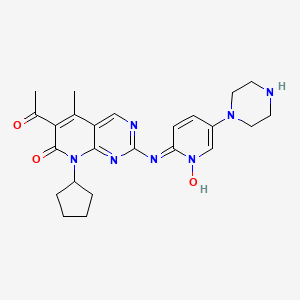
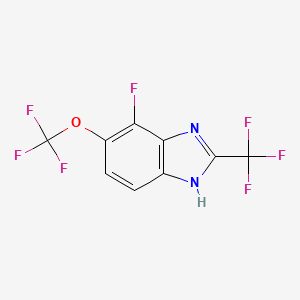
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
